molecular formula C3H4F2O B1471456 2-(Difluoromethyl)oxirane CAS No. 503-10-6

2-(Difluoromethyl)oxirane

Cat. No.: B1471456
CAS No.: 503-10-6
M. Wt: 94.06 g/mol
InChI Key: FTCQYMALCXGFFQ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)oxirane is an organic compound with the molecular formula C3H4F2O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. The presence of two fluorine atoms attached to the methyl group makes this compound particularly interesting due to the unique properties imparted by the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)oxirane typically involves the reaction of difluoromethyl-substituted acetophenone with diazomethane. This process requires careful handling due to the toxicity of diazomethane . Another method involves the use of difluorocarbene reagents, which are generated in situ and react with alkenes to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the desired substrate . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Difluoromethyl-substituted epoxides.

    Reduction: Alcohols and ethers.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-2-methyloxirane
  • 2-(Trifluoromethyl)oxirane
  • 2-(Chloromethyl)oxirane

Comparison: 2-(Difluoromethyl)oxirane is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects compared to other similar compounds. For instance, 2-(Trifluoromethyl)oxirane has three fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain chemical reactions . On the other hand, 2-(Chloromethyl)oxirane has a chlorine atom, which affects its reactivity and stability differently .

Properties

IUPAC Name

2-(difluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCQYMALCXGFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980793-48-3
Record name (R)-2-(Difluoromethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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